2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol
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Overview
Description
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one: and 2,4,6-trinitrophenol are two distinct chemical compounds. The former is a bicyclic compound with a nitrogen atom, while the latter is a nitroaromatic compound commonly known as picric acid. Both compounds have unique properties and applications in various fields.
Preparation Methods
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
This compound can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the intramolecular cyclization of a suitable precursor can yield 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is typically synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the formation of the desired product without excessive side reactions .
Chemical Reactions Analysis
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo:
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Nucleophilic substitution: The nitro groups can be replaced by other nucleophiles.
Scientific Research Applications
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
This compound has applications in various fields, including:
Chemistry: It is used as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is widely used in:
Explosives: It is a well-known explosive compound.
Dyes: It is used in the production of dyes and pigments.
Analytical chemistry: It is used as a reagent in various analytical techniques.
Mechanism of Action
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol exerts its effects primarily through its explosive properties. The nitro groups release a large amount of energy upon decomposition, making it a powerful explosive. In other applications, its reactivity with various reagents is utilized .
Comparison with Similar Compounds
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
Similar compounds include other bicyclic nitrogen-containing compounds such as:
Quinuclidine: A bicyclic amine with similar structural features.
2,4,6-Trinitrophenol
Similar compounds include other nitroaromatic compounds such as:
2,4-Dinitrophenol: A compound with two nitro groups.
Trinitrotoluene (TNT): A well-known explosive with three nitro groups.
These comparisons highlight the unique properties and applications of 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one and 2,4,6-Trinitrophenol.
Properties
CAS No. |
65541-32-4 |
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Molecular Formula |
C14H14N4O8 |
Molecular Weight |
366.28 g/mol |
IUPAC Name |
2-methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H11NO.C6H3N3O7/c1-6-8(10)7-2-4-9(6)5-3-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7H,1-5H2;1-2,10H |
InChI Key |
SKKSSPRRPUETIF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=O)C2CCN1CC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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